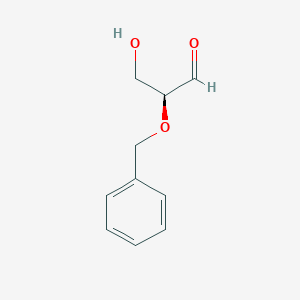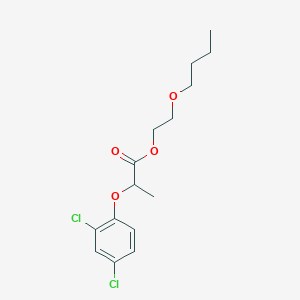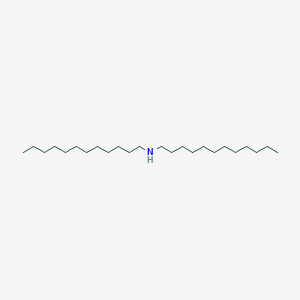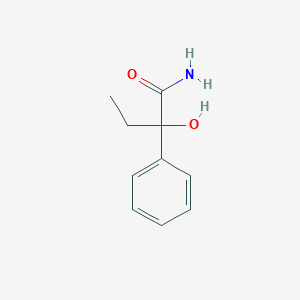
2-Hydroxy-2-phenylbutyramide
Vue d'ensemble
Description
2-Hydroxy-2-phenylbutyramide, also known as phenibut, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA). It was first developed in the Soviet Union in the 1960s and has since been used as a nootropic and anxiolytic agent. Phenibut has gained popularity in recent years due to its reported cognitive and mood-enhancing effects.
Mécanisme D'action
Phenibut works by binding to GABA receptors in the brain, which results in an increase in GABA levels. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By increasing GABA levels, 2-Hydroxy-2-phenylbutyramide produces a calming effect and reduces anxiety. Phenibut also stimulates dopamine receptors, which may contribute to its mood-enhancing effects.
Effets Biochimiques Et Physiologiques
Phenibut has been shown to increase cerebral blood flow and oxygenation, which may contribute to its cognitive-enhancing effects. It has also been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory. In addition, 2-Hydroxy-2-phenylbutyramide has been shown to reduce cortisol levels, a hormone associated with stress.
Avantages Et Limitations Des Expériences En Laboratoire
Phenibut has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. Phenibut is also relatively safe and has a low potential for abuse. However, 2-Hydroxy-2-phenylbutyramide has several limitations for use in lab experiments. It has a narrow therapeutic window, which makes dosing difficult. Phenibut can also cause sedation and dizziness, which may interfere with experimental results.
Orientations Futures
There are several future directions for research on 2-Hydroxy-2-phenylbutyramide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of 2-Hydroxy-2-phenylbutyramide's potential use in the treatment of other neurological disorders, such as depression and Parkinson's disease. Finally, more research is needed to fully understand the long-term effects of 2-Hydroxy-2-phenylbutyramide use and its potential for abuse.
Conclusion
In conclusion, 2-Hydroxy-2-phenylbutyramide is a nootropic and anxiolytic agent that has gained popularity in recent years due to its reported cognitive and mood-enhancing effects. Phenibut works by binding to GABA receptors in the brain, which results in an increase in GABA levels. Phenibut has several advantages for use in lab experiments, but also has several limitations. There are several future directions for research on 2-Hydroxy-2-phenylbutyramide, including the development of new analogs and investigation of its potential use in the treatment of other neurological disorders.
Applications De Recherche Scientifique
Phenibut has been extensively studied for its anxiolytic and nootropic effects. It has been shown to improve cognitive function, reduce anxiety, and improve sleep quality. Phenibut has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, post-traumatic stress disorder, and social anxiety disorder.
Propriétés
Numéro CAS |
131802-71-6 |
|---|---|
Nom du produit |
2-Hydroxy-2-phenylbutyramide |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-hydroxy-2-phenylbutanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H2,11,12) |
Clé InChI |
KHJLUGZFVDFOKZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)O |
SMILES canonique |
CCC(C1=CC=CC=C1)(C(=O)N)O |
Autres numéros CAS |
131802-71-6 |
Synonymes |
2-hydroxy-2-phenylbutyramide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

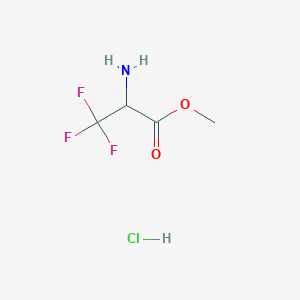
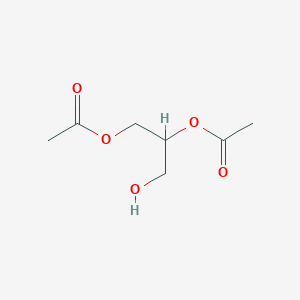
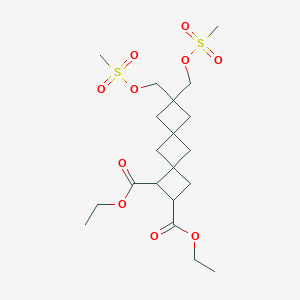
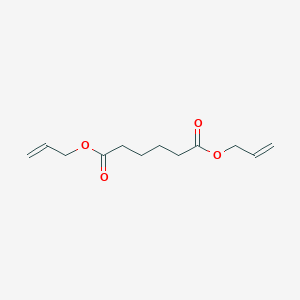
![Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B166011.png)
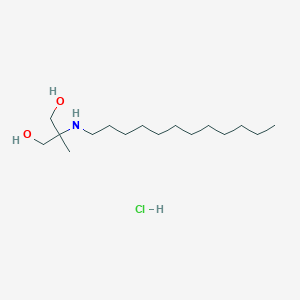
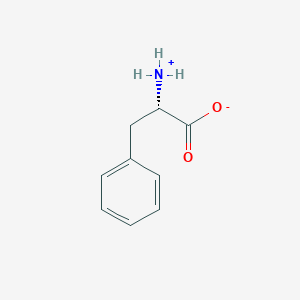
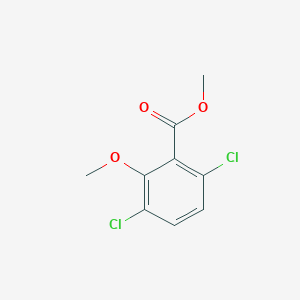
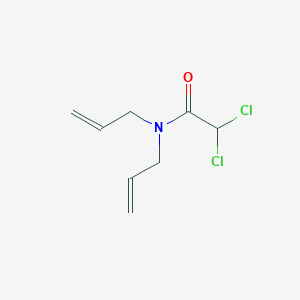
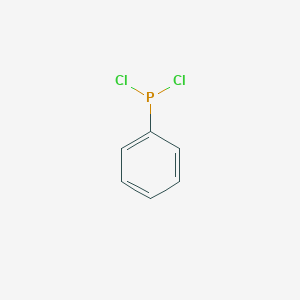
![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)
